2-(4-Aminobenzoyl)oxyethyl-ethyl-octan-2-ylazanium chloride
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Overview
Description
2-(4-Aminobenzoyl)oxyethyl-ethyl-octan-2-ylazanium chloride is a chemical compound with the molecular formula C19H33ClN2O2 and a molecular weight of 356.931 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group, an oxyethyl group, and an octan-2-ylazanium chloride moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(4-Aminobenzoyl)oxyethyl-ethyl-octan-2-ylazanium chloride involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethylene oxide to form 2-(4-aminobenzoyl)oxyethyl. This intermediate is then reacted with octan-2-ylamine to form the final product, this compound . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
2-(4-Aminobenzoyl)oxyethyl-ethyl-octan-2-ylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the aminobenzoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Scientific Research Applications
2-(4-Aminobenzoyl)oxyethyl-ethyl-octan-2-ylazanium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzoyl)oxyethyl-ethyl-octan-2-ylazanium chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with enzymes and proteins, leading to the modulation of their activity. The oxyethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The octan-2-ylazanium chloride moiety can interact with cellular receptors and ion channels, leading to various biological effects.
Comparison with Similar Compounds
2-(4-Aminobenzoyl)oxyethyl-ethyl-octan-2-ylazanium chloride can be compared with other similar compounds, such as:
4-Aminobenzoic acid: This compound shares the aminobenzoyl group but lacks the oxyethyl and octan-2-ylazanium chloride moieties.
Ethylene oxide: This compound is used in the synthesis of 2-(4-aminobenzoyl)oxyethyl but lacks the aminobenzoyl and octan-2-ylazanium chloride groups.
Octan-2-ylamine: This compound shares the octan-2-ylazanium chloride moiety but lacks the aminobenzoyl and oxyethyl groups.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
69781-35-7 |
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Molecular Formula |
C19H33ClN2O2 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-[ethyl(octan-2-yl)amino]ethyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-4-6-7-8-9-16(3)21(5-2)14-15-23-19(22)17-10-12-18(20)13-11-17;/h10-13,16H,4-9,14-15,20H2,1-3H3;1H |
InChI Key |
QCDDBLYMWHRLSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)N(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
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